molecular formula C14H16O2 B2793903 3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287297-76-9

3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2793903
CAS No.: 2287297-76-9
M. Wt: 216.28
InChI Key: ZJUGLVDVQWNVFA-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane (BCP) family. BCP derivatives are known for their unique three-dimensional structure, which makes them valuable in various fields such as drug discovery, materials science, and organic synthesis . The compound features a bicyclo[1.1.1]pentane core substituted with a 2,6-dimethylphenyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of a bicyclo[1.1.0]butane precursor . Another approach is the radical or nucleophilic addition across a [1.1.1]propellane intermediate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . These methods can provide high throughput and consistent quality, making them suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates or esters, while reduction can produce alcohols .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 2,6-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the aromatic ring can affect the compound’s overall properties, making it distinct from other BCP derivatives .

Properties

IUPAC Name

3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-4-3-5-10(2)11(9)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGLVDVQWNVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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